4-Ethyl-2-(trimethylsilyl)octan-3-one

Description

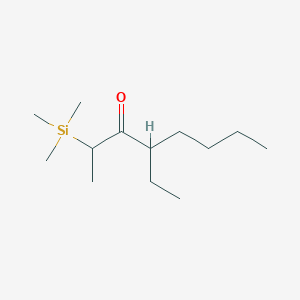

4-Ethyl-2-(trimethylsilyl)octan-3-one is a synthetic organosilicon compound featuring a ketone group at the third carbon of an octane backbone, substituted with an ethyl group at the fourth carbon and a trimethylsilyl (TMS) group at the second position. The TMS group may enhance thermal stability or alter intermolecular interactions compared to non-silylated ketones, though empirical data specific to this compound remain scarce.

Properties

CAS No. |

88257-41-4 |

|---|---|

Molecular Formula |

C13H28OSi |

Molecular Weight |

228.45 g/mol |

IUPAC Name |

4-ethyl-2-trimethylsilyloctan-3-one |

InChI |

InChI=1S/C13H28OSi/c1-7-9-10-12(8-2)13(14)11(3)15(4,5)6/h11-12H,7-10H2,1-6H3 |

InChI Key |

QITJHDIUHLUPCX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)C(C)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(trimethylsilyl)octan-3-one typically involves the introduction of the trimethylsilyl group and the ethyl group onto an octane backbone. One common method is the hydrosilylation of an appropriate alkene precursor using a trimethylsilyl reagent under catalytic conditions. The reaction conditions often involve the use of a platinum or rhodium catalyst to facilitate the addition of the trimethylsilyl group to the alkene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(trimethylsilyl)octan-3-one can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone can be reduced to form secondary alcohols.

Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

Oxidation: Carboxylic acids or esters.

Reduction: Secondary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethyl-2-(trimethylsilyl)octan-3-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Its derivatives may be explored for potential biological activity and as intermediates in the synthesis of biologically active compounds.

Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(trimethylsilyl)octan-3-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogs include:

Octan-3-one: A natural ketone found in arthropod scent glands, characterized by high volatility and a simple hydrocarbon backbone. Unlike 4-Ethyl-2-(trimethylsilyl)octan-3-one, it lacks silicon, resulting in higher solubility in polar matrices (e.g., naphthoquinone-based secretions) .

6-Methyl-5-hepten-2-one: Another natural ketone in arthropod secretions, with a branched unsaturated chain. Its conjugated double bond enhances reactivity, whereas the TMS group in the target compound likely reduces electrophilicity .

Trimethylsilyl Cellulose (TMSC) : A silicon-modified polymer where TMS groups replace hydroxyls. While structurally distinct, TMSC demonstrates how silylation increases hydrophobicity and film-forming capacity—properties that may extend to this compound in synthetic applications .

β-Trimethylsilyl Alanine: A silicon-containing amino acid acting as a phenylalanine bioisostere.

Key Property Comparison

*Inferred from structural analogs; empirical data pending.

Research Findings and Implications

Volatility and Stability: The TMS group likely reduces volatility compared to octan-3-one, aligning with trends in silylated compounds (e.g., TMSC’s non-volatile nature) . This could make the compound suitable for non-evaporative applications.

Hydrophobicity: Enhanced hydrophobicity due to the TMS group may improve compatibility with non-polar matrices, similar to TMSC’s use in hydrophobic films .

Bioisosteric Potential: Analogous to β-TMS alanine, the compound’s silicon moiety might mimic aromatic or bulky groups in bioactive contexts, though this requires validation .

Synthetic Challenges : The ethyl and TMS substituents may complicate regioselective synthesis, necessitating advanced silylation protocols akin to TMSC production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.